molecular formula C20H19F3N4O B11004479 (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone

Cat. No.: B11004479
M. Wt: 388.4 g/mol
InChI Key: HQDFLQQOYZQEMC-UHFFFAOYSA-N
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Description

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is a complex organic compound that features a unique combination of indole, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyridine intermediates, followed by their coupling with piperazine under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-methyl-1H-indol-5-yl){4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C20H19F3N4O

Molecular Weight

388.4 g/mol

IUPAC Name

(1-methylindol-5-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F3N4O/c1-25-7-6-14-12-15(2-4-17(14)25)19(28)27-10-8-26(9-11-27)18-5-3-16(13-24-18)20(21,22)23/h2-7,12-13H,8-11H2,1H3

InChI Key

HQDFLQQOYZQEMC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F

Origin of Product

United States

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